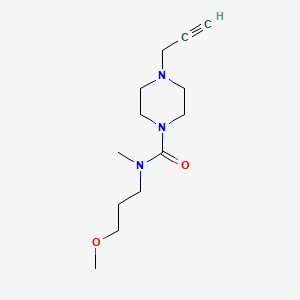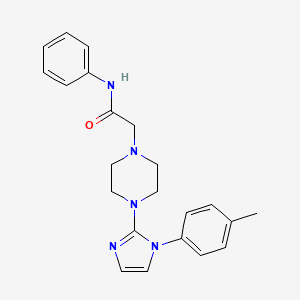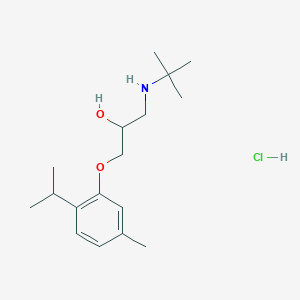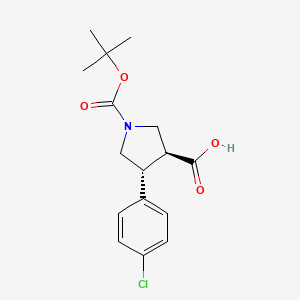
N-(3-Methoxypropyl)-N-methyl-4-prop-2-ynylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methoxypropyl)-N-methyl-4-prop-2-ynylpiperazine-1-carboxamide is a useful research compound. Its molecular formula is C13H23N3O2 and its molecular weight is 253.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Properties and Clinical Use
A detailed review on Metoclopramide, a drug with similar structural motifs, highlights its pharmacological properties and clinical applications. Metoclopramide is used in gastro-intestinal diagnostics, treating various types of vomiting, and in managing gastro-intestinal disorders. It has shown to facilitate radiological identification of lesions, assist in emergency endoscopy, and ameliorate drug-induced vomiting. Its effects on the gastro-intestinal tract's motility are significant, improving conditions such as dyspepsia and possibly vertigo and hiccups. However, its efficacy in healing gastric ulcers remains unproven. Side effects are generally transient, with extrapyramidal reactions being a notable exception (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).
Biosynthesis and Metabolism in Biological Systems
Another area of related interest is the biosynthesis and metabolism of methoxypyrazines in grape, which are compounds that share the methoxy group feature. Methoxypyrazines impart distinctive sensory attributes to some wine varieties. The biosynthesis pathways of these compounds in grapes and their impact on wine's sensory profile have been explored, although the complete metabolic pathways and key enzymes are not fully understood. This review underscores the significance of methoxypyrazines in contributing to the flavor profile of certain wines and suggests directions for further research on these compounds (Lei, Xie, Guan, Song, Zhang, & Meng, 2018).
Organic Synthesis and Chemical Transformations
In organic chemistry, compounds such as Weinreb amides are utilized for their unique reactivity patterns in synthesis. A review discusses the development and applications of Weinreb amides in organic synthesis, highlighting their role as intermediates in the transformation of carboxylic acids, acid chlorides, and esters to aldehydes or ketones. These transformations are crucial for the efficient synthesis of complex molecules, demonstrating the importance of functional groups similar to those in N-(3-Methoxypropyl)-N-methyl-4-prop-2-ynylpiperazine-1-carboxamide in organic synthesis (Khalid, Mohammed, & Kalo, 2020).
Propriétés
IUPAC Name |
N-(3-methoxypropyl)-N-methyl-4-prop-2-ynylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-4-6-15-8-10-16(11-9-15)13(17)14(2)7-5-12-18-3/h1H,5-12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUSRKASIWPHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC)C(=O)N1CCN(CC1)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2729669.png)
![3-methoxy-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2729670.png)
![1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2729671.png)



![6-ethyl 3-methyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2729676.png)

![N-[1-(1-Methylsulfonylcyclopropyl)ethyl]but-2-ynamide](/img/structure/B2729678.png)




